molecular formula C12H21IN2O B3010602 1-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856044-27-3

1-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole

Cat. No. B3010602
CAS RN: 1856044-27-3
M. Wt: 336.217
InChI Key: NDIUDOGFPDGYDI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

   H     \      N-I     / \    H   CH(CH₃)₂       /      CH₂-CH₂-CH₂-CH₃ 

Scientific Research Applications

Chemical Properties and Derivatives

  • NMR Chemical Shifts : Research on pyrazole derivatives, including those with methyl, ethyl, propyl, tert-butyl, and iodo groups, provides insights into the 13C NMR chemical shifts for these compounds. This is important for understanding the electronic environment in pyrazole rings (Cabildo, Claramunt, & Elguero, 1984).

  • Synthesis Routes : Studies have shown methods for preparing substituted 1H-pyrazoles, which are relevant for synthesizing the specific compound . These methods involve dehydration and iodination reactions under specific conditions (Waldo, Mehta, & Larock, 2008).

Structural and Mechanistic Studies

  • Thermal Rearrangements : The thermal rearrangements of various 3H-pyrazoles have been studied, providing insights into the mechanisms involved in pyrazole chemistry. These studies are crucial for understanding how pyrazole derivatives behave under different conditions (Jefferson & Warkentin, 1994).

  • Regioselectivity in Synthesis : Research on the regioselectivity of reactions for synthesizing 1H-pyrazoles is essential for producing specific derivatives, such as 1-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole (Martins et al., 2012).

Application in Organometallic Chemistry

  • Rhodium Chemistry : Studies have been conducted on pyrazoles containing specific substituents, examining their use in rhodium chemistry. These studies can provide insights into the potential applications of similar pyrazole derivatives in metal-organic frameworks or catalysis (Cano et al., 1997).

Molecular Structure and Tautomerism

  • X-Ray Crystallography : The structural analysis of pyrazole derivatives, including their tautomeric forms, is crucial for understanding their chemical properties. X-ray crystallography provides detailed insights into the molecular structure of these compounds (Wang, Kang, Zheng, & Wei, 2013).

  • Annular Tautomerism : Investigations into the tautomerism of NH-pyrazoles, including studies of electronic and molecular structure, are relevant to understanding the behavior of 1-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole under various conditions (Cornago et al., 2009).

Safety and Hazards

  • Safety Data Sheet : Refer to the safety data sheet for handling precautions and emergency procedures .

properties

IUPAC Name

1-butyl-4-iodo-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21IN2O/c1-4-5-6-15-7-11(13)12(14-15)9-16-8-10(2)3/h7,10H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIUDOGFPDGYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COCC(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole

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